molecular formula C8H7F2N3 B12310216 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

Cat. No.: B12310216
M. Wt: 183.16 g/mol
InChI Key: JAEGWSJEPSPNCH-RXMQYKEDSA-N
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Description

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications across various fields. This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a difluorobenzene ring. The molecular formula for this compound is C8H7F2N3, and it has a molecular weight of 183.16 g/mol .

Preparation Methods

The synthesis of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, allowing it to selectively label or modify biomolecules without interfering with their natural functions. This property makes it valuable in studying biological processes and developing targeted therapies .

Comparison with Similar Compounds

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene can be compared with other azido-containing compounds such as:

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

InChI

InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1

InChI Key

JAEGWSJEPSPNCH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-]

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-]

Origin of Product

United States

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